molecular formula C26H26N4O3S B12033928 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B12033928
M. Wt: 474.6 g/mol
InChI Key: OPDJUONHEHVLKP-UHFFFAOYSA-N
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Description

4-{3-(4-tert-butylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a nitrobenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-(4-tert-butylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Nitrobenzyl Sulfanyl Group: This can be done through nucleophilic substitution reactions where a nitrobenzyl halide reacts with a thiol group.

    Etherification: The final step involves the formation of the ether bond, typically through Williamson ether synthesis using an alkoxide and an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether or sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethers or thioethers.

Scientific Research Applications

4-{3-(4-tert-butylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{3-(4-tert-butylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and nitrobenzyl sulfanyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenyl glycidyl ether
  • 4-tert-Butylphenyl 4-nitrobenzyl ether
  • 4-tert-Butylphenyl phenyl ether

Uniqueness

4-{3-(4-tert-butylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether is unique due to the combination of its structural features, including the triazole ring, tert-butylphenyl group, and nitrobenzyl sulfanyl moiety. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C26H26N4O3S/c1-26(2,3)20-9-7-19(8-10-20)24-27-28-25(29(24)21-13-15-23(33-4)16-14-21)34-17-18-5-11-22(12-6-18)30(31)32/h5-16H,17H2,1-4H3

InChI Key

OPDJUONHEHVLKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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